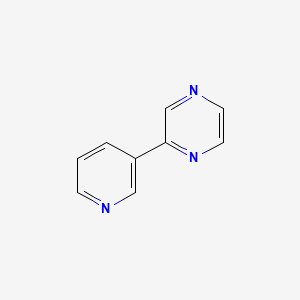![molecular formula C16H11Cl4N3O3 B2368752 N~1~-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide CAS No. 303996-55-6](/img/structure/B2368752.png)
N~1~-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including two dichlorobenzyl groups, an imino group, and an ethanediamide group. These groups contribute to the overall properties of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 435.08. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Aplicaciones Científicas De Investigación
Estradiol Receptor Affinity
N,N'-Dialkylbis(dichlorophenyl)ethylenediamines, related to N1-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N2-(2,4-dichlorophenyl)ethanediamide, exhibit affinity to the estradiol receptor. Stereogenic dichloro-substituted compounds, particularly with 2,6-dichloro substitution, show binding interaction with hydrophobic receptor areas due to shielding by ortho-located chlorine atoms. This interaction demonstrates weak uterotrophic activity and negligible effect on hormone-dependent mammary adenocarcinoma growth in rats (von Angerer, Kranzfelder, Taneja, & Schönenberger, 1980).
Antimycotic Activity
Compounds structurally related to N1-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N2-(2,4-dichlorophenyl)ethanediamide, such as (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, exhibit notable antimycotic activity. These compounds were synthesized and evaluated for their antifungal properties, revealing significant structure-activity relationships (Raga, Moreno-Mañas, Cuberes, Palacín, Castello, & Ortiz, 1992).
Molecular Interaction and Electron Transfer
Research into low-molecular-weight models of polyaniline, which include compounds structurally similar to N1-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N2-(2,4-dichlorophenyl)ethanediamide, has shown that protonation of these models leads to intermolecular proton-electron transfer. This results in the formation of monoradical cations that associate in solution, indicating potential applications in electron transfer and aggregation processes (Lokshin, Pyshkina, Golubev, Sergeyev, Zezin, Kabanov, Levon, & Piankijsakul, 2001).
Optoelectronic Properties and Bioactivity
Recent studies on imine derivatives, including compounds like N1-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N2-(2,4-dichlorophenyl)ethanediamide, have explored their synthesis, crystal structure, and optoelectronic properties. Investigations into these compounds' potential bioactivity against crucial proteins of SARS-CoV-2 have shown promising interaction energy values, suggesting potential in antiviral research (Ashfaq, Tahir, Muhammad, Munawar, Ali, Ahmed, Al‐Sehemi, Alarfaji, & Khan, 2022).
Antimalarial Properties
1-Imino derivatives structurally similar to N1-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N2-(2,4-dichlorophenyl)ethanediamide have been shown to possess potent antimalarial properties in both rodents and primates. Among various structural modifications, the imines of N10-H acridinediones were notably active, highlighting the potential for antimalarial drug development (Kesten, Degnan, Hung, Mcnamara, Ortwine, Uhlendorf, & Werbel, 1992).
Propiedades
IUPAC Name |
N'-(2,4-dichlorophenyl)-N-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl4N3O3/c17-9-4-5-14(13(20)6-9)23-16(25)15(24)21-8-22-26-7-10-11(18)2-1-3-12(10)19/h1-6,8H,7H2,(H,23,25)(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGFYUVRULMMNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CNC(=O)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/NC(=O)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl4N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

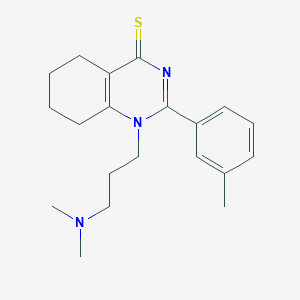
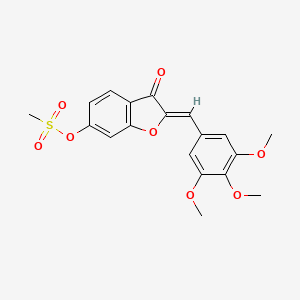
![3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol](/img/structure/B2368672.png)
![2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(2,4-dichlorobenzyl)-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2368673.png)
![5-{[(2-Chlorobenzyl)thio]methyl}-2-furoic acid](/img/structure/B2368674.png)
![(2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2368675.png)
![1-Methyl-4-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,4-diazepane](/img/structure/B2368677.png)
![3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2368679.png)
amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2368682.png)
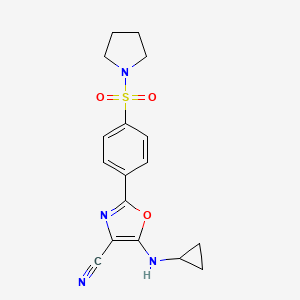
![(2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2368685.png)
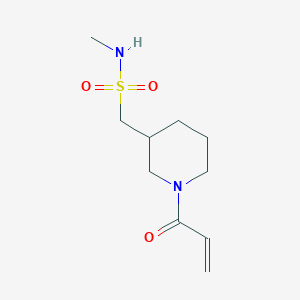
![2-(6-oxopyridazin-1(6H)-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2368688.png)
